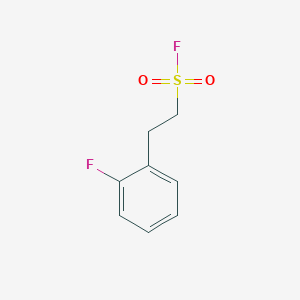

2-(2-Fluorophenyl)ethane-1-sulfonyl fluoride

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H8F2O2S |

|---|---|

Molecular Weight |

206.21 g/mol |

IUPAC Name |

2-(2-fluorophenyl)ethanesulfonyl fluoride |

InChI |

InChI=1S/C8H8F2O2S/c9-8-4-2-1-3-7(8)5-6-13(10,11)12/h1-4H,5-6H2 |

InChI Key |

QYOSKYVYVRPFCX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CCS(=O)(=O)F)F |

Origin of Product |

United States |

Preparation Methods

Sulfonylation of Sodium Sulfinates with Ethene Sulfonyl Fluoride

A general and widely used method involves the reaction of sodium aryl sulfinates with ethene sulfonyl fluoride under acidic aqueous conditions. This method has been applied successfully for the synthesis of various aryl-substituted ethane-1-sulfonyl fluorides, including this compound.

Procedure Summary:

- Sodium 2-fluorophenyl sulfinate (1.0 mmol) is reacted with ethene sulfonyl fluoride (2.0 mmol, 2 equivalents) in the presence of sulfuric acid (1.0 mmol) in water (5 mL, 5 M concentration).

- The reaction mixture is stirred at 40 °C for 40 minutes.

- After completion, the mixture is filtered, washed with water, and the product is isolated by drying or further purification via silica gel chromatography if needed.

Key Reaction Conditions and Yields:

| Parameter | Condition/Value |

|---|---|

| Sodium sulfinate | 1.0 mmol |

| Ethene sulfonyl fluoride | 2.0 mmol (2 equiv.) |

| Acid catalyst | Sulfuric acid, 1.0 mmol |

| Solvent | Water, 5 mL (5 M) |

| Temperature | 40 °C |

| Reaction time | 40 minutes |

| Isolation | Filtration, washing, drying |

| Purification | Silica gel chromatography (if needed) |

| Typical yield | High (often >80%) |

This method is efficient, mild, and scalable, providing access to this compound with good purity and yield.

Palladium-Catalyzed Direct Sulfonylation of Arenes with Ethene Sulfonyl Fluoride

Another advanced method involves palladium-catalyzed coupling of aryl halides or arenes with ethene sulfonyl fluoride to form β-arylethenesulfonyl fluorides, which can be further transformed into ethane-1-sulfonyl fluorides.

Procedure Summary:

- A mixture of the arene (e.g., 2-fluorophenyl derivative), ethene sulfonyl fluoride, palladium acetate catalyst, ligand, and silver acetate as an oxidant is stirred in a suitable solvent such as chloroform or hexafluoroisopropanol.

- The reaction is conducted at elevated temperatures (60–100 °C) for 6–24 hours.

- After reaction completion, the mixture is filtered, concentrated, and purified by chromatographic methods.

| Parameter | Condition/Value |

|---|---|

| Arene | 0.2 mmol |

| Ethene sulfonyl fluoride | 0.4 mmol (2 equiv.) |

| Catalyst | Pd(OAc)2, 2–10 mol% |

| Ligand | Phosphine or other ligand, 10–30 mol% |

| Oxidant | AgOAc or AgTFA, 0.24–0.6 mmol |

| Solvent | CHCl3 or HFIP |

| Temperature | 60–100 °C |

| Reaction time | 6–24 hours |

| Purification | Preparative thin-layer chromatography |

| Yield | Moderate to high (varies by substrate) |

This method allows for regioselective synthesis of β-arylethenesulfonyl fluorides, which can be hydrogenated or further modified to yield this compound.

Knoevenagel-Type Condensation Using Methanedisulfonyl Fluoride

A novel approach involves the use of methanedisulfonyl fluoride as a reagent to transform aromatic aldehydes into β-arylethenesulfonyl fluorides via a Knoevenagel-type condensation, which can be subsequently converted to ethane-1-sulfonyl fluorides.

Procedure Summary:

- Methanedisulfonyl fluoride is prepared from acetic acid in a two-step process involving chlorosulfonation and halogen exchange.

- The reagent is reacted with 2-fluorobenzaldehyde in the presence of a tertiary amine base such as N-methylpyrrolidine.

- The reaction proceeds under mild heating in an organic solvent like tetrahydrofuran.

- The product is isolated by concentration and chromatographic purification.

- The reaction mimics the Horner−Wadsworth−Emmons olefination mechanism.

- Electron-rich aldehydes may undergo alternative condensation pathways.

- The method provides high yields and selectivity for β-arylethenesulfonyl fluorides, which are precursors to ethane-1-sulfonyl fluorides.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Sodium sulfinate + Ethene sulfonyl fluoride | Sodium 2-fluorophenyl sulfinate, ethene sulfonyl fluoride, sulfuric acid | Aqueous, 40 °C, 40 min | Mild, efficient, scalable | Requires preparation of sodium sulfinate |

| Pd-Catalyzed direct sulfonylation | 2-Fluorophenyl arene, ethene sulfonyl fluoride, Pd catalyst, AgOAc | Organic solvent, 60–100 °C, 6–24 h | Regioselective, versatile | Requires expensive catalyst, longer reaction |

| Knoevenagel-type condensation | Methanedisulfonyl fluoride, 2-fluorobenzaldehyde, tertiary amine | Organic solvent, mild heating | High yield, novel approach | Multi-step reagent synthesis |

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 2-(2-Fluorophenyl)ethane-1-sulfonyl fluoride can undergo nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by various nucleophiles such as amines, alcohols, or thiols.

Oxidation and Reduction: While less common, the compound can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like amines, alcohols, and thiols are commonly used in substitution reactions.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed depending on the desired transformation.

Major Products:

Substitution Products: The major products of nucleophilic substitution reactions are sulfonamides, sulfonate esters, and sulfonate thioesters.

Oxidation and Reduction Products: Depending on the specific reaction, the products can vary widely, including sulfonic acids or reduced sulfonyl derivatives.

Scientific Research Applications

Chemistry: 2-(2-Fluorophenyl)ethane-1-sulfonyl fluoride is widely used as a building block in organic synthesis. Its reactivity towards nucleophiles makes it a valuable intermediate for the preparation of various functionalized compounds .

Biology: In chemical biology, sulfonyl fluorides are employed as covalent inhibitors of enzymes. They form stable sulfonyl-enzyme adducts, which can be used to study enzyme function and inhibition mechanisms .

Medicine: Its ability to form covalent bonds with target enzymes makes it a promising candidate for the design of irreversible inhibitors .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique reactivity profile allows for the creation of novel compounds with specific properties .

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)ethane-1-sulfonyl fluoride primarily involves the formation of covalent bonds with nucleophilic residues in target molecules. The sulfonyl fluoride group reacts with nucleophiles such as serine, cysteine, or lysine residues in proteins, leading to the formation of stable sulfonyl-enzyme adducts. This covalent modification can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation .

Comparison with Similar Compounds

Research Findings and Implications

- Isomer Ratios : Pd-catalyzed reactions favor meta-olefination in fluorophenyl derivatives (e.g., 3g-b: meta-fluorophenyl isomer), likely due to electronic directing effects of fluorine .

- Catalyst Choice : Rhodium catalysts enable enantioselective synthesis (e.g., compound 9), whereas palladium catalysts prioritize regioselectivity over stereochemistry .

- Yield Optimization : Para-substituted derivatives (e.g., 3b-c) achieve near-quantitative yields under optimized AgTFA conditions, suggesting that electron-donating groups accelerate catalytic cycles .

Biological Activity

2-(2-Fluorophenyl)ethane-1-sulfonyl fluoride is an organic compound characterized by a sulfonyl fluoride group attached to an ethyl chain, with a fluorophenyl moiety. Its molecular formula is C9H10FOS. This compound belongs to a broader class of sulfonyl fluorides, which are known for their reactivity and potential applications in medicinal chemistry and synthetic organic chemistry. This article explores the biological activity of this compound, focusing on its interactions with biological macromolecules, pharmacological properties, and potential therapeutic applications.

The sulfonyl fluoride functional group in this compound is notable for its electrophilic nature, allowing it to interact with nucleophilic sites in proteins and nucleic acids. This reactivity profile suggests that it could be utilized in various biochemical applications, including drug development and as a biochemical probe.

Structural Characteristics

The unique substitution pattern of this compound enhances its electrophilicity compared to similar compounds. The presence of the fluorine atom ortho to the sulfonamide increases its potential reactivity, making it a candidate for targeted biological interactions.

Biological Activity

Research indicates that sulfonyl fluorides can exhibit various pharmacological properties. They are known to interact with enzymes and receptors, potentially leading to the inhibition or modulation of biological pathways. The specific biological activities of this compound may not be extensively documented; however, its structural characteristics suggest significant potential for further exploration.

Interaction Studies

Interaction studies have shown that compounds containing sulfonyl fluorides can react with various biological macromolecules. For instance:

- Enzyme Inhibition : Sulfonyl fluorides have been reported to inhibit specific enzymes by forming covalent bonds with active site residues, thus blocking substrate access.

- Receptor Modulation : These compounds may also modulate receptor activity by interacting with binding sites, influencing signal transduction pathways.

Case Studies and Research Findings

Several studies have highlighted the biological implications of sulfonyl fluorides:

- Kinase Inhibition : Research has demonstrated that sulfonyl fluorides can act as potent inhibitors of certain kinases, which are crucial in cell signaling pathways. A study showed that a related compound exhibited selective inhibition against a panel of protein kinases, suggesting potential therapeutic uses in cancer treatment .

- Radiotracer Development : The application of sulfonyl fluorides in the synthesis of radiolabeled compounds for positron emission tomography (PET) has been explored. These compounds can serve as radiotracers for imaging biological processes in vivo, enhancing our understanding of disease mechanisms .

- Pharmacokinetic Studies : The pharmacokinetic properties of sulfonyl fluorides, including absorption, distribution, metabolism, and excretion (ADME), have been assessed. These studies indicate that modifications in the structure can significantly affect lipophilicity and permeability, which are critical factors for drug design .

Comparative Analysis

To better understand the significance of this compound within its class, a comparative analysis with related compounds is provided below:

| Compound Name | Structure | Notable Features |

|---|---|---|

| 2-(Phenyl)ethane-1-sulfonyl fluoride | C9H10FOS | Lacks fluorine substitution on phenyl |

| 2-(4-Chlorophenyl)ethane-1-sulfonyl chloride | C9H10ClO2S | Chlorine instead of fluorine |

| 2-(3-Nitrophenyl)ethane-1-sulfonyl fluoride | C9H10FNO3S | Contains a nitro group |

| Ethene-1-sulfonyl difluoride | C2F2O2S | Simple structure with two fluorines |

This table illustrates the structural diversity among sulfonyl derivatives and highlights how specific substitutions can influence their biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.